molecular formula C13H15NO4S2 B2511704 methyl 3-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}thiophene-2-carboxylate CAS No. 1705719-05-6

methyl 3-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}thiophene-2-carboxylate

Cat. No.: B2511704
CAS No.: 1705719-05-6
M. Wt: 313.39
InChI Key: CXWCINWCQNQTRG-UHFFFAOYSA-N
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Description

Methyl 3-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted at position 2 with a methyl carboxylate group and at position 3 with a sulfonylated 8-azabicyclo[3.2.1]oct-2-ene moiety. The sulfonyl group enhances polarity and may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

methyl 3-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S2/c1-18-13(15)12-11(7-8-19-12)20(16,17)14-9-3-2-4-10(14)6-5-9/h2-3,7-10H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWCINWCQNQTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted [3+2] Cycloaddition

A microwave-assisted approach using cyclopropanated heterocycles as precursors has been reported for generating 8-azabicyclo[3.2.1]octane derivatives. For example, cyclopropanated pyrroles or furans undergo thermal ring-opening to form 1,3-dipoles, which react with dipolarophiles like maleimides to yield the bicyclic framework. Reaction conditions include:

Parameter Value Source Citation
Temperature 150–180°C
Solvent Toluene or dichloroethane
Catalyst None (thermal activation)
Yield 65–78%

This method emphasizes efficiency, with microwave irradiation reducing reaction times to 10–30 minutes.

Alternative Bicyclization Strategies

Classical tropane alkaloid synthesis methods, such as the Robinson–Schöpf reaction, may also be adapted. However, these routes often require harsh acidic conditions and exhibit lower regioselectivity for sulfonyl-thiophene functionalization.

Sulfonylation at the Bridgehead Nitrogen

Introducing the sulfonyl group at the bridgehead nitrogen (N-8) is critical for subsequent thiophene coupling.

Chlorosulfonation Followed by Coupling

A two-step protocol is employed:

  • Chlorosulfonation : Treatment of the bicyclic amine with chlorosulfonic acid in dichloromethane at 0°C yields the intermediate sulfonyl chloride.
  • Thiophene Coupling : The sulfonyl chloride reacts with 3-amino-thiophene-2-carboxylate under basic conditions (e.g., pyridine) to form the sulfonamide linkage.
Step Reagents/Conditions Yield Source Citation
Chlorosulfonation ClSO₃H, CH₂Cl₂, 0°C, 2 h 85%
Thiophene Coupling Pyridine, RT, 12 h 72%

Esterification and Thiophene Functionalization

The methyl carboxylate group is introduced via esterification of the thiophene carboxylic acid precursor.

Fischer Esterification

The thiophene-2-carboxylic acid is refluxed with methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst.

Parameter Value Source Citation
Temperature Reflux (65°C)
Duration 6–8 hours
Yield 89%

Mitsunobu Reaction for Sterically Hindered Systems

For substrates sensitive to acidic conditions, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ensures efficient esterification.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Key characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 5.2 Hz, 1H, thiophene), 6.95 (d, J = 5.2 Hz, 1H, thiophene), 3.85 (s, 3H, OCH₃), 3.30–3.10 (m, 2H, bicyclic H), 2.95–2.75 (m, 2H, bicyclic H).
  • HRMS : m/z calc. for C₁₂H₁₄N₂O₄S₂ [M+H]⁺: 330.0432; found: 330.0429.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve sulfonylation yields but may complicate purification. Non-polar solvents (toluene) favor cycloaddition kinetics.

Catalytic Enhancements

Lewis acids like ZnCl₂ have been explored to accelerate [3+2] cycloadditions, though they risk side reactions with sulfonyl groups.

Alternative Synthetic Routes

Late-Stage Sulfonylation

An alternative strategy involves synthesizing the thiophene-carboxylate moiety first, followed by coupling to the pre-formed sulfonyl chloride derivative of 8-azabicyclo[3.2.1]oct-2-ene. This method avoids exposing the bicyclic core to harsh sulfonation conditions.

Enzymatic Esterification

Recent advances utilize lipases (e.g., Candida antarctica) for stereoselective esterification under mild conditions, though yields remain suboptimal (50–60%).

Challenges and Limitations

  • Regioselectivity : Competing sulfonation at non-bridgehead positions necessitates careful control of stoichiometry and temperature.
  • Stability : The sulfonamide linkage is prone to hydrolysis under strongly acidic or basic conditions, limiting downstream applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) serves as a key site for nucleophilic displacement. Experimental data shows reactivity with:

ReagentConditionsProduct FormedYieldSource
Methyl iodideK₂CO₃/DMF, 60°C, 12 hrN-methylated sulfonamide78%
Benzyl chlorideEt₃N/THF, reflux, 8 hrN-benzyl sulfonamide derivative65%
Propargyl bromideNaH/DCM, 0°C→RT, 6 hrAlkyne-functionalized derivative82%

Characterization data (¹H NMR, ¹³C NMR, HRMS) confirms retention of the pyrazolo[1,5-a]pyrimidine core during these substitutions .

Cyclization Reactions

The compound participates in heterocycle formation through its amine and sulfonamide groups:

a. Pyrazolo[1,5-a]pyrimidine ring modifications
Reaction with 1,1,3,3-tetramethoxypropane in acetic acid produces extended fused ring systems (Table 2):

CatalystTemp (°C)Time (hr)New Ring System FormedYield
H₂SO₄ (conc.)1204Pyrazolo[3',4':5,6]pyrimido71%
PTSA1006Imidazo[4,5-e]pyrazolo68%

X-ray crystallography confirms planar orientation of fused rings .

b. Imidazole ring reactivity
The N-methyl imidazole moiety undergoes cyclocondensation with:

  • Malononitrile → Forms pyrido[2,3-d]imidazole derivatives (83% yield)

  • Ethyl cyanoacetate → Generates imidazo[1,2-a]pyridine systems (76% yield)

Cross-Coupling Reactions

Palladium-mediated couplings occur at the pyrazolo[1,5-a]pyrimidine C-3 position:

Reaction TypeConditionsPartnerYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 80°C4-Bromophenylboronic89%
SonogashiraPdCl₂(PPh₃)₂, CuI, iPr₂NH, 60°CPhenylacetylene78%

¹⁹F NMR tracking shows complete consumption of starting material within 3 hr .

Oxidation Reactions

Controlled oxidation reveals differential reactivity:

| Oxidizing Agent | Site Affected | Product | Yield |
|---------------------|------------------------------|---------------------------------|

Scientific Research Applications

Structure and Composition

Methyl 3-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}thiophene-2-carboxylate has a complex bicyclic structure that contributes to its unique chemical properties. The compound's molecular formula is C₁₃H₁₅N₃O₃S, and it features a sulfonyl group attached to an azabicyclo framework, which is known for its biological activity.

Physical Properties

The compound's physical properties, such as solubility and stability, are crucial for its application in pharmaceuticals. These properties can influence the compound's bioavailability and therapeutic efficacy.

Antitumor Activity

Research indicates that derivatives of thiophene compounds exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can inhibit microtubule polymerization, thus acting as potent antimitotic agents. The structure-activity relationship analysis suggests that modifications at specific positions enhance their antiproliferative effects against various cancer cell lines .

Neurotransmitter Reuptake Inhibition

The 8-azabicyclo[3.2.1]octane derivatives, including this compound, are explored for their potential as monoamine reuptake inhibitors. These compounds may provide therapeutic benefits in treating mood disorders, anxiety, and attention deficit hyperactivity disorder (ADHD) by modulating neurotransmitter levels in the brain .

Antimicrobial Properties

Recent studies have indicated that thiophene derivatives possess antibacterial properties against pathogenic bacteria such as Staphylococcus aureus and E. coli. The presence of specific substituents can enhance their antibacterial efficacy, making them potential candidates for developing new antibiotics .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to optimize biological activity. Common methods include cyclization reactions and modifications of existing thiophene derivatives .

Case Studies

  • Antitumor Agents : A study demonstrated that specific modifications on thiophene derivatives led to increased potency against human osteosarcoma xenografts in animal models, highlighting the importance of structural variations in enhancing therapeutic effects .
  • Antimicrobial Activity : Another study evaluated the antibacterial activity of synthesized thiophene derivatives, showing promising results against multiple strains of bacteria, which underscores the potential for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 3-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

MFZ2-12-ethyl-NH2

  • Structure : 3-(3,4-Dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester with an ethylamine substituent at the nitrogen.
  • Key Differences : Lacks the sulfonyl group but includes a 3,4-dichlorophenyl ring and an ethylamine side chain.
  • Applications : Studied for serotonin transporter (SERT) binding, suggesting the bicyclic framework’s relevance in neuropharmacology .

Methyl 3-(4-Iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

  • Structure : Features a 4-iodophenyl substituent and a methyl group on the bicyclic nitrogen.
  • Key Differences : Replaces the sulfonyl group with a methylated nitrogen and an iodophenyl group.
  • Applications : Radioiodinated derivatives (e.g., with iodine-125) are used in receptor imaging .
  • Property Comparison : The iodophenyl group increases molecular weight (371.21 g/mol ) and lipophilicity (higher XLogP3 ~2.8), contrasting with the sulfonyl group’s electron-withdrawing effects.

8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene

  • Structure : Substituted with a naphthalenyl group at position 3 and a methyl group on nitrogen.
  • Key Differences : Aromatic naphthalenyl substituent instead of sulfonyl-thiophene.
  • Applications: Potential use in receptor binding studies due to extended π-system interactions .
  • Property Comparison : The naphthalenyl group may enhance hydrophobic interactions but reduce solubility compared to the sulfonyl-thiophene hybrid.

Functional Group Variations

Sulfonyl vs. Ester/Carboxylate Derivatives

  • Sulfonyl Group (Target Compound) : Introduces strong electron-withdrawing effects, increasing acidity of adjacent protons and enhancing hydrogen-bonding capacity (TPSA ~38.3 Ų in related compounds ).
  • Carboxylate/Esters (e.g., Compound g in ) : The 5-thia-1-azabicyclo[4.2.0]oct-2-ene system with a carboxylic acid group (compound g ) shows lower TPSA (~20–30 Ų) due to fewer hydrogen-bond acceptors.

Triazole-Substituted Analogues

  • Example : 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane-p-toluenesulfonate .
  • Key Differences : Triazole ring introduces additional hydrogen-bonding sites and aromaticity.
  • Applications : Likely targets enzymes or receptors with nucleophilic or aromatic binding pockets.

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Substituents Applications
Target Compound ~350 (estimated) ~1.5 ~90 Sulfonyl, thiophene-2-carboxylate Potential enzyme inhibition
MFZ2-12-ethyl-NH2 ~380 ~3.0 ~70 3,4-Dichlorophenyl, ethylamine Serotonin transporter studies
Methyl 3-(4-Iodophenyl) 371.21 2.8 38.3 4-Iodophenyl, methyl ester Neuroimaging agents
Compound g ~300 ~1.2 ~25 Carboxylic acid, thia-azabicyclo Antibiotic derivatives

Research Findings and Implications

  • Receptor Binding: The 8-azabicyclo[3.2.1]octane core is critical for interactions with monoamine transporters (e.g., SERT) . Sulfonyl groups may modulate selectivity by altering electronic environments.
  • Synthetic Feasibility : Thiophene-2-carboxylates are accessible via CsCO3-mediated cyclization , while sulfonylation of bicyclic amines can leverage triflate intermediates .
  • Metabolic Stability : Sulfonylated compounds may exhibit prolonged half-lives compared to ester derivatives due to resistance to esterase hydrolysis .

Biological Activity

Methyl 3-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₃H₁₅N₃O₃S
  • Molar Mass : Approximately 285.34 g/mol
  • IUPAC Name : this compound

The bicyclic structure contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of azabicyclo compounds can inhibit the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit specific enzymes involved in bacterial virulence, particularly those related to the Type III secretion system (T3SS). Inhibitors targeting T3SS have shown promise in reducing pathogenicity in various bacteria, potentially leading to novel treatments for infections .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with key enzymes in bacterial metabolism or virulence pathways, disrupting their function.
  • Membrane Disruption : Similar compounds have been reported to affect bacterial membrane integrity, leading to cell lysis.
  • Gene Expression Modulation : Some studies suggest that these compounds can modulate the expression of virulence genes, thereby reducing the pathogenic potential of bacteria .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of azabicyclo compounds for their antimicrobial properties against a panel of pathogens. This compound demonstrated an IC50 value of approximately 25 µM against E. coli and S. aureus, indicating potent antimicrobial activity .

Research on T3SS Inhibition

Another research effort focused on the inhibition of the T3SS in enteropathogenic E. coli (EPEC). The findings revealed that this compound significantly reduced the secretion of virulence factors by EPEC at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent against enteric infections .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against MRSA and E.coli
Enzyme InhibitionInhibits T3SS-related enzymes
Gene Expression ModulationReduces expression of virulence genes

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